molecular formula C17H18N2O4 B6930392 N-[6-(4-methoxyphenoxy)pyridin-3-yl]oxolane-3-carboxamide

N-[6-(4-methoxyphenoxy)pyridin-3-yl]oxolane-3-carboxamide

Cat. No.: B6930392
M. Wt: 314.34 g/mol
InChI Key: ANZWUXQQJFXHMZ-UHFFFAOYSA-N
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Description

N-[6-(4-methoxyphenoxy)pyridin-3-yl]oxolane-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methoxyphenoxy group and an oxolane carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name

N-[6-(4-methoxyphenoxy)pyridin-3-yl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-21-14-3-5-15(6-4-14)23-16-7-2-13(10-18-16)19-17(20)12-8-9-22-11-12/h2-7,10,12H,8-9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZWUXQQJFXHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=C(C=C2)NC(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-methoxyphenoxy)pyridin-3-yl]oxolane-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, which is then reacted with 4-methoxyphenol to introduce the methoxyphenoxy group. The final step involves the formation of the oxolane carboxamide moiety through a cyclization reaction. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-methoxyphenoxy)pyridin-3-yl]oxolane-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-[6-(4-methoxyphenoxy)pyridin-3-yl]oxolane-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[6-(4-methoxyphenoxy)pyridin-3-yl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[6-(4-methoxyphenoxy)pyridin-3-yl]oxolane-3-carboxamide include:

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.